molecular formula C23H23N3O2 B2735280 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 946216-47-3

2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No. B2735280
M. Wt: 373.456
InChI Key: YSXHCUCWBPVNMA-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one is part of a broader class of indolyl-substituted heterocycles, which have been explored for their synthesis methodologies and biological activities. Research has shown that these compounds can be synthesized through various methods, leading to heterocycles of synthetic and biological importance. For example, indolyl-substituted 2(3H)-furanones and their derivatives have been synthesized and evaluated for antimicrobial activities against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Antibacterial Activity

A notable direction in the research of indolylpyridazinone derivatives involves their potential antibacterial properties. Novel indolylpyridazinone derivatives have been synthesized and shown to exhibit antibacterial activity. This opens up avenues for the development of new antibacterial compounds that could be vital in addressing the global challenge of antibiotic resistance (Abubshait, 2007).

Corrosion Inhibition

The chemical structure of pyridazine derivatives, similar to 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one, has been investigated for its inhibitory effects on the corrosion of metals, such as mild steel in acidic environments. Studies demonstrate that these compounds can serve as effective corrosion inhibitors, which is crucial for protecting industrial infrastructure and reducing economic losses due to corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthetic Methodologies

The exploration of synthetic methodologies for creating indolyl-substituted pyridazinones and related compounds is significant for pharmaceutical and chemical research. For instance, the microwave-assisted synthesis of related heterocyclic compounds indicates efficient, solvent-free conditions, presenting a greener alternative to traditional synthesis methods. Such advancements in synthetic chemistry facilitate the rapid and environmentally friendly production of biologically active compounds (Dandia, Arya, & Dhaka, 2006).

Safety And Hazards

Information regarding the safety and hazards of this compound is not readily available1.


Future Directions

Unfortunately, I couldn’t find any information on the future directions of research or applications for this compound.


properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-17-8-10-18(11-9-17)20-12-13-23(28)26(24-20)15-4-7-22(27)25-16-14-19-5-2-3-6-21(19)25/h2-3,5-6,8-13H,4,7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXHCUCWBPVNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one

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